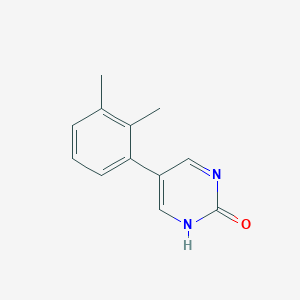

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95%

Übersicht

Beschreibung

The compound “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

Synthesis Analysis

While specific synthesis information for “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” was not found, related compounds have been synthesized through various methods. For instance, a compound called medetomidine, which contains a 2,3-dimethylphenyl group, was synthesized through a method involving Wittig olefination of phenylimidazolylketones, followed by hydrogenation . Another study reported the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate to produce a series of pyridones .

Wissenschaftliche Forschungsanwendungen

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% has been used in a range of scientific research applications, such as the synthesis of various drugs and pharmaceuticals. It is also used in the development of new chemical compounds, as well as in the synthesis of biologically active compounds. 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% is also used in the synthesis of compounds with antifungal and antiviral properties.

Wirkmechanismus

Target of Action

The primary target of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .

Mode of Action

It is known that it interacts with the tyrosine-protein kinase syk, possibly inhibiting its activity . This interaction can lead to changes in the signaling pathways that the enzyme is involved in .

Biochemical Pathways

Given its target, it is likely to impact pathways involving the tyrosine-protein kinase syk . The downstream effects of this interaction can include changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . These properties can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine’s action are likely to be related to its inhibition of the Tyrosine-protein kinase SYK . This can lead to changes in immune receptor signaling, cell proliferation, differentiation, and survival .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its low cost and its high purity. Additionally, it is a highly polar compound, which makes it suitable for use in a range of synthetic reactions. The main limitation of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% is its instability in the presence of strong acids and bases, which can lead to the formation of unwanted side products.

Zukünftige Richtungen

The potential future directions of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research is needed to explore the potential applications of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% in the development of new drugs and pharmaceuticals. Further research is also needed to explore the potential of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% as a therapeutic agent for the treatment of certain diseases. Finally, further research is needed to explore the potential of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% as an adjuvant for the delivery of other drugs and compounds.

Synthesemethoden

The synthesis of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% can be accomplished through the reaction of 2,3-dimethylphenylhydrazine hydrochloride and 2-hydroxy-5-methylpyrimidine. This reaction is carried out in the presence of a strong base such as sodium hydroxide. The product is then purified by recrystallization.

Eigenschaften

IUPAC Name |

5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBFLSZEOVZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653815 | |

| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1111108-60-1 | |

| Record name | 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)

![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)